

quality control measures for synthetic gamma-endorphin standards

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Compound of Interest

Compound Name: *gamma-ENDORPHIN*

Cat. No.: *B1627272*

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Technical Support Center: Synthetic γ -Endorphin Standards

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic γ -endorphin standards.

Frequently Asked Questions (FAQs)

1. What is γ -endorphin and what are its key properties?

Gamma-endorphin (γ -endorphin) is an opioid peptide containing 17 amino acids.^[1] Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu.^{[2][3]} ^[4] It is structurally related to other endorphins, with its first 16 amino acids being identical to α -endorphin and the entire 17-amino acid sequence being identical to the N-terminus of β -endorphin.^[1]

Property	Value	Reference
Amino Acid Sequence	Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu	[2][3][4]
Length (amino acids)	17	[1][2]
Molecular Formula	C83H131N19O27S	[2]
Molecular Weight	1859.1 g/mol	[2]
Theoretical pI	7	[2]

2. How should I properly handle and store my synthetic γ -endorphin standard?

Synthetic peptides like γ -endorphin are typically delivered in a lyophilized (powder) form and should be stored in a freezer at or below -20°C . [2] For detailed handling and storage procedures, always refer to the manufacturer's guidelines. The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can affect the peptide's net weight, appearance, and solubility. [2] While residual TFA levels are generally not problematic for most in vitro assays, they should be considered in highly sensitive cellular or biochemical studies. [2]

3. What are the common methods for assessing the purity of a synthetic γ -endorphin standard?

The most common and effective method for assessing the purity of synthetic peptides is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC). [5][6] This technique separates the target peptide from impurities such as deletion sequences, truncated peptides, and byproducts from the synthesis process. [6] Purity is typically determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

4. How can I confirm the identity of my synthetic γ -endorphin standard?

A combination of techniques is typically used to unequivocally establish the identity of a synthetic peptide. [7] The most powerful combination is:

- Mass Spectrometry (MS): To confirm the molecular weight of the peptide. [7]

- Amino Acid Analysis: To confirm the amino acid composition.[\[7\]](#)
- HPLC: To compare the retention time with a known reference standard.[\[7\]](#)

Mass spectrometry can also be used to confirm the amino acid sequence through fragmentation analysis (tandem MS or MS/MS).[\[7\]](#)

Troubleshooting Guide

Problem 1: Unexpected or multiple peaks in the HPLC chromatogram.

- Possible Cause 1: Contamination or degradation of the sample.
 - Solution: Ensure proper sample handling and storage to prevent degradation. Prepare fresh solutions for analysis.
- Possible Cause 2: Impurities from the synthesis process.
 - Solution: Crude synthetic peptides will contain impurities.[\[5\]](#)[\[6\]](#) If the purity is lower than expected, further purification may be necessary. The choice of purification method will depend on the nature of the impurities. RP-HPLC is the most widely used technique for peptide purification.[\[6\]](#)
- Possible Cause 3: Inappropriate HPLC method.
 - Solution: Optimize the HPLC method. This includes screening different column chemistries and mobile phase pH.[\[8\]](#) For peptides, shallow gradients are often used for better separation.[\[8\]](#)

Problem 2: Poor peak shape (broadening or tailing) in the HPLC chromatogram.

- Possible Cause 1: Secondary interactions with the stationary phase.
 - Solution: If the peptide has a high number of positively charged groups, it may interact with residual silanols on the column.[\[5\]](#) Using a different column chemistry or adjusting the mobile phase pH can mitigate these interactions.[\[5\]](#)
- Possible Cause 2: Suboptimal mobile phase composition.

- Solution: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing reagent to improve peak shape.[\[5\]](#) Ensure the mobile phase is well-buffered.[\[8\]](#)

Problem 3: The observed molecular weight in the mass spectrum does not match the expected molecular weight of γ -endorphin.

- Possible Cause 1: Presence of counterions.
 - Solution: The presence of counterions like TFA from the purification process can affect the measured mass. Ensure the mass spectrometer is properly calibrated and account for the mass of any potential adducts.
- Possible Cause 2: Modifications to the peptide.
 - Solution: The peptide may have undergone modifications such as oxidation or deamidation. Use high-resolution mass spectrometry to investigate potential modifications.
- Possible Cause 3: Incorrect peptide sequence.
 - Solution: If the mass discrepancy is significant, it could indicate an error in the peptide synthesis. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm its identity.[\[7\]](#)

Experimental Protocols

1. Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of synthetic γ -endorphin. Optimization may be required based on the specific HPLC system and column used.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size).[\[9\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[\[9\]](#)
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[\[9\]](#)
- Gradient: A shallow gradient is recommended for peptide analysis.[\[8\]](#) For example:

- 0-5 min: 5% B
- 5-35 min: 5-60% B
- 35-40 min: 60-95% B
- 40-45 min: 95% B
- 45-50 min: 95-5% B
- 50-60 min: 5% B
- Flow Rate: 1 mL/min.[9]
- Detection: UV at 214 nm and 280 nm.
- Injection Volume: 20 µL.[9]
- Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

2. Identity Confirmation by Mass Spectrometry (MS)

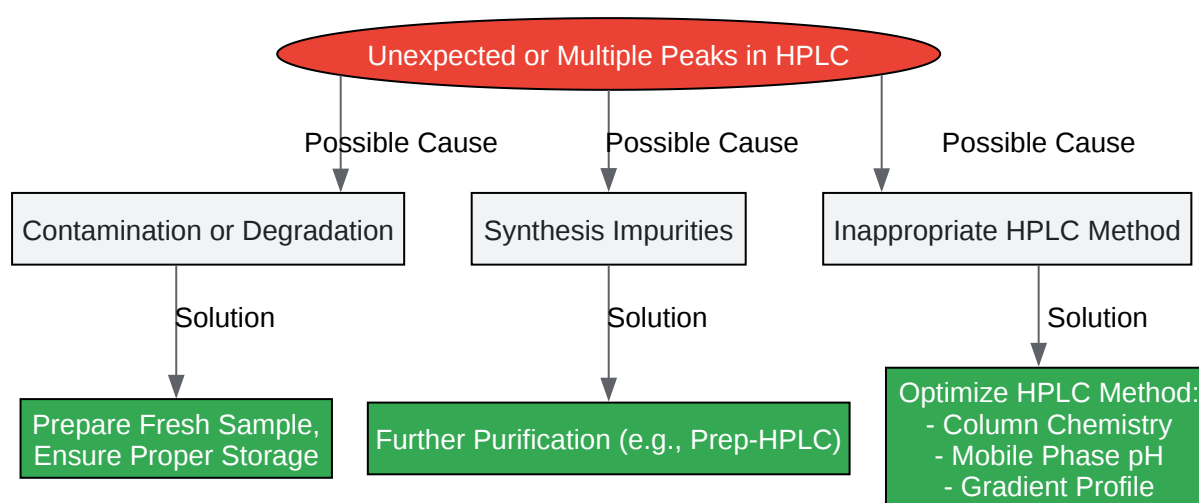
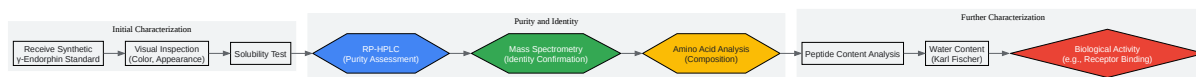
This protocol outlines the general steps for confirming the molecular weight of γ -endorphin using mass spectrometry.

- Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.
- Sample Preparation: The sample can be introduced directly via infusion or from the eluent of an HPLC system. For infusion, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µM. Note: Do not use TFA or phosphate-containing buffers with MS detection.[5]
- Mass Spectrometer Settings:
 - Mode: Positive ion mode.
 - Scan Range: m/z 400-2000.

- Capillary Voltage: ~3-4 kV.
- Cone Voltage: Optimize for the specific instrument and peptide.
- Data Analysis: The expected monoisotopic mass of γ -endorphin is 1858.9 Da. In the positive ion mode ESI-MS spectrum, you would expect to see multiply charged ions. For example:
 - $[M+2H]^{2+} = (1858.9 + 2) / 2 = 930.45 \text{ m/z}$
 - $[M+3H]^{3+} = (1858.9 + 3) / 3 = 620.63 \text{ m/z}$
 - $[M+4H]^{4+} = (1858.9 + 4) / 4 = 465.73 \text{ m/z}$

A study on the quantification of γ -endorphin in rat brain used the following precursor-to-product ion transition for tandem mass spectrometry: m/z 929.6 \rightarrow 542.3.[10] This corresponds to the doubly charged precursor ion.

Visualizations



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